![molecular formula C23H23NO3 B2826972 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxybenzamide CAS No. 1396716-22-5](/img/structure/B2826972.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . It also contains a methoxy group (-OCH3) and an amide group (-CONH2), which are common functional groups in organic chemistry.
Synthesis Analysis
The synthesis of similar compounds often involves the formation of the biphenyl core, followed by the addition of functional groups . For example, benzidine, a related biphenyl compound, is synthesized from nitrobenzene through a series of reduction and rearrangement reactions .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For instance, the structure of biphenyl is determined by its formula C12H10 and its IUPAC name 1,1’-biphenyl .Chemical Reactions Analysis
Biphenyl compounds can undergo a variety of chemical reactions. For instance, benzidine can react with ethyl cyanoacetate and malononitrile to form azo-hydrazo products .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various analytical techniques. For instance, the melting point of a compound can be determined through melting point analysis .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The crystal structure of benzamide derivatives has been extensively studied to understand their polymorphism and molecular interactions. For instance, the analysis of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide revealed two crystalline polymorphs, highlighting the role of hydrogen bonding in the formation of molecular belts and the packing of these belts in different forms. These findings have implications for the development of new materials and pharmaceuticals by manipulating molecular structures and interactions (Yasuoka, Kasai, & Kakudo, 1969).
Antioxidant Properties
Benzamide derivatives have shown promising antioxidant capabilities, which are crucial in combatting oxidative stress-related diseases. A study on amino-substituted benzamide derivatives demonstrated improved antioxidative properties compared to reference molecules, suggesting their potential as lead compounds in developing new antioxidant therapies (Perin et al., 2018).
Molecular Interactions and Biosensing Applications
Investigations into the molecular structure of benzamide compounds through X-ray diffraction and DFT calculations offer insights into how intermolecular interactions influence molecular geometry. Such studies lay the groundwork for designing more effective biosensors and pharmaceuticals (Karabulut et al., 2014). Additionally, the development of sensitive biosensors based on benzamide-modified electrodes for detecting biomolecules like glutathione highlights the applicability of these compounds in bioanalytical chemistry (Karimi-Maleh et al., 2014).
Antimicrobial and Antiviral Research
Benzamide derivatives have also been explored for their antimicrobial and antiviral activities. For example, certain N-phenylbenzamide derivatives were identified as effective inhibitors against Enterovirus 71, demonstrating low cytotoxicity and highlighting their potential as antiviral agents (Ji et al., 2013). Another study on thiazole ring-incorporating benzamides showed significant antibacterial and antifungal activities, further underscoring the therapeutic potential of benzamide compounds in treating infectious diseases (Desai et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-23(26,16-24-22(25)19-10-14-21(27-2)15-11-19)20-12-8-18(9-13-20)17-6-4-3-5-7-17/h3-15,26H,16H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWSZOCQOHJYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

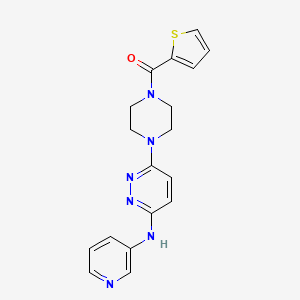
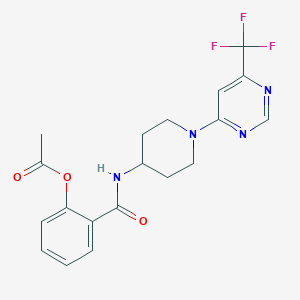
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2'-cyano-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2826892.png)
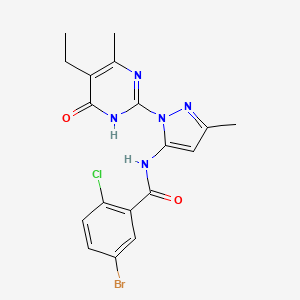
![4-Chloro-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2826895.png)
![7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2826897.png)
![1,3,6,7-tetramethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826901.png)

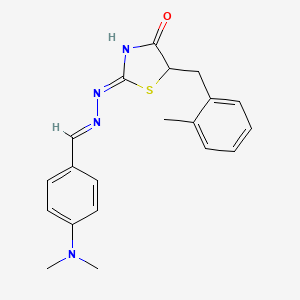
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B2826908.png)
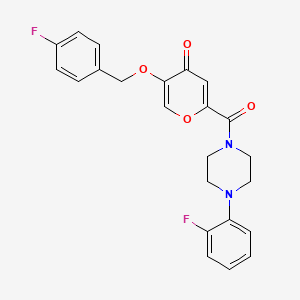
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-acetic Acid](/img/structure/B2826910.png)

![Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine](/img/structure/B2826912.png)